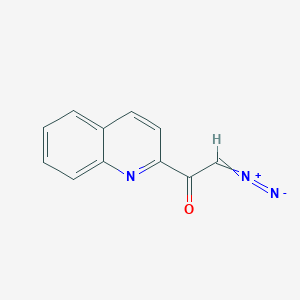
2-Diazonio-1-(quinolin-2-yl)ethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-(quinolin-2-yl)ethen-1-olate is a chemical compound that belongs to the class of quinoline derivatives.
Preparation Methods
The synthesis of 2-Diazonio-1-(quinolin-2-yl)ethen-1-olate typically involves the reaction of quinoline derivatives with diazonium salts. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be modified to introduce the diazonium group at the desired position on the quinoline ring. Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity .
Chemical Reactions Analysis
2-Diazonio-1-(quinolin-2-yl)ethen-1-olate undergoes various chemical reactions, including:
Scientific Research Applications
2-Diazonio-1-(quinolin-2-yl)ethen-1-olate has several scientific research applications:
Medicinal Chemistry:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Industrial Chemistry: It is employed in the synthesis of dyes and pigments, particularly azo dyes, which are widely used in the textile industry.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-(quinolin-2-yl)ethen-1-olate involves its ability to undergo various chemical transformations, leading to the formation of biologically active compounds. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in the synthesis of various quinoline derivatives with specific biological activities .
Comparison with Similar Compounds
2-Diazonio-1-(quinolin-2-yl)ethen-1-olate can be compared with other quinoline derivatives, such as:
2-Diazonio-1-(pyridin-2-yl)ethen-1-olate: Similar in structure but with a pyridine ring instead of a quinoline ring.
2-Diazonio-1-[3-(methoxycarbonyl)quinolin-2-yl]ethen-1-olate: Contains a methoxycarbonyl group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the diazonium group and the quinoline ring, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
83308-26-3 |
|---|---|
Molecular Formula |
C11H7N3O |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-diazo-1-quinolin-2-ylethanone |
InChI |
InChI=1S/C11H7N3O/c12-13-7-11(15)10-6-5-8-3-1-2-4-9(8)14-10/h1-7H |
InChI Key |
PJKKWVLFVBSFBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)
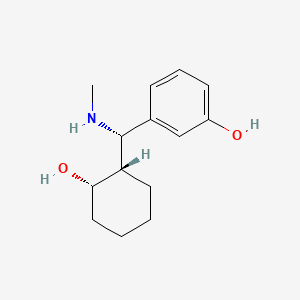
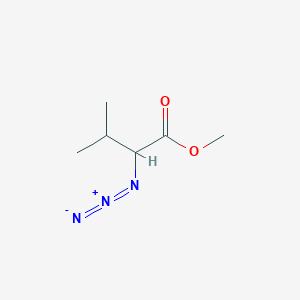
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid](/img/structure/B14415422.png)
![[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14415425.png)
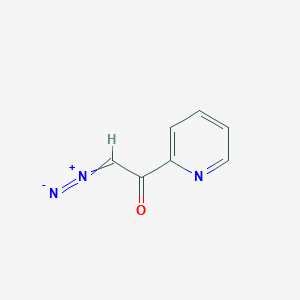
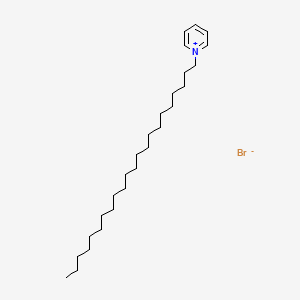
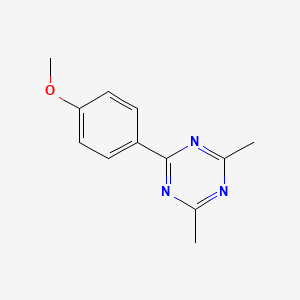
![(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)imino-oxido-phenylazanium](/img/structure/B14415430.png)
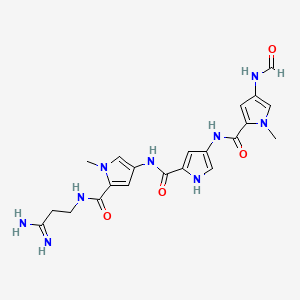
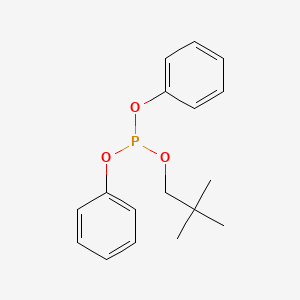

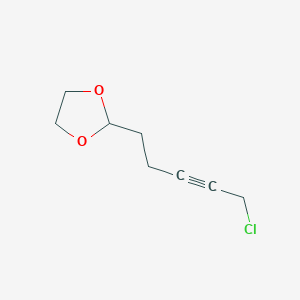
![4-Methyl-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14415451.png)
